6,7-Dimethoxyphthalazine

Description

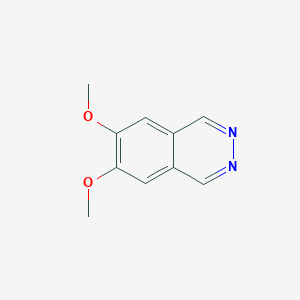

6,7-Dimethoxyphthalazine is a heterocyclic aromatic compound characterized by a phthalazine core substituted with methoxy groups at the 6- and 7-positions. Its synthesis and pharmacological properties have been explored extensively, particularly in the context of cardiovascular applications. Nomoto et al. demonstrated that derivatives of this compound exhibit potent cardiotonic activity, comparable to the clinically used drug amrinone, making it a candidate for heart failure therapeutics . The methoxy substituents are critical for modulating electronic properties and enhancing binding affinity to cardiac targets, as evidenced by structure-activity relationship (SAR) studies.

Properties

CAS No. |

13705-95-8 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.2 g/mol |

IUPAC Name |

6,7-dimethoxyphthalazine |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-3-7-5-11-12-6-8(7)4-10(9)14-2/h3-6H,1-2H3 |

InChI Key |

KRZOYZJHHSOERZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C=NN=CC2=C1)OC |

Canonical SMILES |

COC1=C(C=C2C=NN=CC2=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical profiles of 6,7-dimethoxyphthalazine can be better understood by comparing it with structurally analogous compounds. Below is a detailed analysis:

Structural Analogues of this compound

Key Observations

Chlorine Substituents: Addition of chlorine (e.g., 1,4-dichloro or 1-chloro derivatives) increases molecular weight and lipophilicity, which may improve membrane permeability but could also alter toxicity profiles. Benzylamino Group: The 4-benzylamino substituent in Watanabe et al.'s compound shifts activity to vasorelaxant effects, likely due to steric or electronic modulation of vascular smooth muscle targets .

Physicochemical Properties: The dichloro derivative (259.09 g/mol) has a higher molecular weight than the parent compound, which may influence bioavailability. Its purity (≥95%) and stability are noted in commercial sources . The monochloro derivative (224.64 g/mol) is smaller but lacks detailed pharmacological characterization, highlighting a research gap .

Synthetic Pathways :

- This compound derivatives are synthesized via alkylation/arylation reactions under basic conditions (e.g., NaH in DMF) .

- Chlorinated analogues require selective halogenation steps, often using chlorinating agents like thionyl chloride or PCl₅ under controlled conditions .

Comparison with Non-Phthalazine Analogues

- Its pharmacological profile includes antioxidant and anti-inflammatory effects, suggesting that electron-donating groups (e.g., -OH or -OCH₃) enhance bioactivity across different heterocyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.